5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline
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Overview
Description
5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a quinoline ring, with methoxy and diphenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-methoxy-2,4-diphenylpyrimidine with appropriate quinoline derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydro derivatives .
Scientific Research Applications
5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in apoptosis (programmed cell death) and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its potential as an anticancer agent.
Pyrimido[4,5-b]quinoline: Shares structural similarities and biological activities with 5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and diphenyl substituents enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
63996-12-3 |
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Molecular Formula |
C24H17N3O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-methoxy-2,4-diphenylpyrimido[5,4-c]quinoline |
InChI |
InChI=1S/C24H17N3O/c1-28-24-20-21(16-10-4-2-5-11-16)26-23(17-12-6-3-7-13-17)27-22(20)18-14-8-9-15-19(18)25-24/h2-15H,1H3 |
InChI Key |
ULLNKIDDIQUPFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C3=C1C(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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